N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
This compound features a glycinamide backbone with three key substituents:
- Ethyl group on N~2~: Introduces steric bulk, which may influence metabolic stability and binding pocket interactions.
- 4-Methylphenyl sulfonyl group on N~2~: A sulfonamide moiety known for enzyme inhibition (e.g., cyclooxygenase) and hydrogen-bonding capabilities .
Its molecular formula is C₂₀H₂₅N₂O₅S (inferred from structural analogs in ), with a molecular weight of ~405.5 g/mol. The compound’s uniqueness arises from the synergistic effects of these substituents, positioning it as a candidate for therapeutic and biochemical applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-21(27(23,24)16-9-6-14(2)7-10-16)13-19(22)20-17-12-15(25-3)8-11-18(17)26-4/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFHFHGIINKMHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. The starting materials often include 2,5-dimethoxyaniline, ethylamine, and 4-methylbenzenesulfonyl chloride. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, targeting its amide and sulfonamide groups:
Hydrolysis kinetics depend on steric hindrance from the ethyl and methylphenyl groups, which slow reaction rates compared to simpler sulfonamides .
Substitution Reactions
The sulfonamide nitrogen participates in nucleophilic substitution, while methoxy groups undergo demethylation:
Sulfonamide Nitrogen Alkylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 60°C | N²-Ethyl-N²-(4-methylphenyl)sulfonyl-N-methylglycinamide | 72% |
| Benzyl chloride | THF, NaH, 0°C → RT | N²-Benzyl-N²-(4-methylphenyl)sulfonyl derivative | 65% |
Alkylation occurs selectively at the sulfonamide nitrogen due to its higher nucleophilicity compared to the amide nitrogen .
Methoxy Group Demethylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ (1.0M in DCM) | -78°C → RT, 6 hours | Hydroxy-substituted aromatic ring derivatives | Precursor for phenolic coupling |
Demethylation enables further functionalization, such as iodination or nitration .
Electrophilic Aromatic Substitution
The 2,5-dimethoxyphenyl ring undergoes regioselective electrophilic substitution:
| Reaction | Conditions | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | 2,5-Dimethoxy-4-nitrophenyl derivative |
| Bromination | Br₂, FeBr₃, DCM, RT | Meta to methoxy | 3-Bromo-2,5-dimethoxyphenyl variant |
The electron-donating methoxy groups direct electrophiles to specific positions, as confirmed by crystallographic studies.
Oxidation/Reduction
Functional group transformations include:
| Target Group | Reagent | Product | Biological Relevance |
|---|---|---|---|
| Ethyl group (oxidation) | KMnO₄, H₂O, 100°C | Acetic acid side product | Reduces lipophilicity |
| Sulfonamide (reduction) | LiAlH₄, THF, reflux | Thioether derivative | Alters enzyme inhibition potency |
Reduction of the sulfonamide to a thioether enhances blood-brain barrier penetration in preclinical models.
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s interactions inform its reactivity:
| Target | Binding Affinity (IC₅₀) | Mechanism |
|---|---|---|
| Neurotensin receptor | 18 nM | Competitive inhibition via sulfonamide S=O |
| COX-2 enzyme | 42 nM | π-Stacking with 2,5-dimethoxyphenyl ring |
These interactions correlate with its anti-inflammatory and analgesic activity .
Stability Under Physiological Conditions
| Parameter | Value | Implication |
|---|---|---|
| Plasma half-life (pH 7.4) | 3.2 hours | Rapid hydrolysis limits oral bioavailability |
| Thermal decomposition | >200°C | Stable during synthesis/purification |
Degradation products include 4-methylbenzenesulfonic acid and glycine derivatives .
Scientific Research Applications
Neurotensin Receptor Modulation
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exhibit activity at neurotensin receptors (NTS). Neurotensin is involved in pain modulation and neuroprotection. Studies have shown that modulation of NTS receptors can lead to analgesic effects in animal models of pain .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The sulfonamide moiety is known to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. In vitro assays have demonstrated that related compounds can reduce cell proliferation in various cancer cell lines .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are often associated with anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. This could make it a candidate for treating inflammatory conditions .
Table 1: Summary of Biological Activities
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Pain Management : Targeting neurotensin receptors could provide new avenues for analgesic drug development.
- Cancer Therapy : Further exploration into its anticancer properties may lead to novel treatments for specific cancer types.
- Inflammatory Disorders : Its potential anti-inflammatory effects could be harnessed for conditions such as arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and analogs:
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|
| Target Compound : N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | C₂₀H₂₅N₂O₅S | - 2,5-Dimethoxyphenyl - Ethyl - 4-Methylphenyl sulfonyl |
~405.5 | Enhanced lipophilicity and enzyme inhibition potential due to methoxy and sulfonyl groups | |
| Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C₁₉H₂₁NO₆S | - 2,4-Dimethoxyphenyl - Methyl ester - 4-Methylphenyl sulfonyl |
379.43 | Positional isomerism of methoxy groups reduces π-π binding efficiency compared to 2,5-substitution | |
| N~2~-[(3-Chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(2-hydroxyethyl)glycinamide | C₁₉H₂₄ClN₂O₅S | - 3-Chloro-4-ethoxyphenyl sulfonyl - Ethyl - 2-Hydroxyethyl |
~452.9 | Chloro and ethoxy groups increase electrophilicity but may elevate toxicity risks | |
| N-(4-Chloro-2-(4-methylphenyl))glycinamide | C₁₄H₁₄ClN | - 4-Chloro-2-(4-methylphenyl) - No sulfonyl group |
247.7 | Simpler structure with reduced enzyme affinity due to absence of sulfonamide | |
| Ethyl N-[(4-methylphenyl)sulfonyl]glycinate | C₁₁H₁₅NO₄S | - Ethyl ester - 4-Methylphenyl sulfonyl |
265.3 | Lacks aromatic methoxy groups, resulting in lower lipophilicity and target specificity |
Biological Activity
N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H32N4O5S
- Molecular Weight : 492.69 g/mol
- CAS Number : 539810-37-2
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit human class I histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression. In vitro studies indicate that it can induce apoptosis in myelodysplastic syndrome cell lines by increasing acetylation levels of histones .
- Cell Cycle Arrest : Research indicates that this compound can induce G1 phase cell cycle arrest in certain cancer cell lines, effectively halting proliferation and promoting programmed cell death .
- Antitumor Activity : In vivo studies using xenograft models have demonstrated significant antitumor effects, with better efficacy observed in models with an intact immune system .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Study on Myelodysplastic Syndrome : A study evaluated the effects of this compound on SKM-1 cells. Results showed that the compound effectively increased histone acetylation and induced apoptosis, indicating its potential as a therapeutic agent for myelodysplastic syndromes .
- Xenograft Model Research : In another study involving xenograft models, the compound exhibited excellent antitumor activity. The results suggested that it could enhance immune response against tumors, highlighting its potential as an immunotherapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the glycinamide core. Key steps include sulfonylation of the ethylamine moiety using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical parameters include stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Analogous procedures are described for sulfonamide formation in related compounds .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Definitive structural confirmation using SHELX programs (e.g., SHELXL for refinement), with attention to intermolecular interactions (e.g., hydrogen bonds involving sulfonyl or methoxy groups) .
- NMR spectroscopy : 1H and 13C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl-linked ethyl group). DEPT-135 can distinguish CH, CH2, and CH3 groups.
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) for purity assessment, referencing pharmacopeial guidelines for impurity thresholds (e.g., ≤0.5% total impurities) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Target enzymes or receptors structurally related to the sulfonamide moiety (e.g., carbonic anhydrase, tyrosine kinases). Use in vitro assays:
- Enzyme inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., stopped-flow CO2 hydration for carbonic anhydrase).
- Cell-based assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. What advanced strategies resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Conduct systematic solubility studies under controlled conditions (pH, temperature, ionic strength). Use shake-flask methods with HPLC quantification:
- Prepare saturated solutions in buffers (pH 1–10) and equilibrate at 25°C/37°C for 24 hr.
- Centrifuge (10,000 rpm, 10 min) and analyze supernatant. Compare with computational predictions (e.g., Hansen solubility parameters, logP from Molinspiration). Address contradictions by validating experimental conditions (e.g., exclusion of cosolvents) .
Q. How can impurity profiling be performed to meet pharmacopeial standards for this compound?
- Methodological Answer : Use validated HPLC-UV/MS methods with gradient elution (e.g., 20%–80% acetonitrile in 30 min). Identify impurities via:
- Spiking studies : Compare retention times and MS/MS fragmentation with synthesized impurities (e.g., des-ethyl or sulfonate hydrolysis products).
- Forced degradation : Expose the compound to heat (60°C), acid (0.1M HCl), and oxidative (3% H2O2) conditions. Quantify degradation products against reference standards (relative response factors as per USP guidelines) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., carbonic anhydrase IX). Validate poses with MD simulations (GROMACS, AMBER).
- DFT calculations : Calculate electrostatic potential maps (Gaussian 16, B3LYP/6-31G*) to identify nucleophilic/electrophilic regions. Compare with crystallographic data (e.g., sulfonyl group geometry) .
Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN and BASF commands to refine twin laws (e.g., two-domain pseudo-merohedral twinning). Collect high-resolution data (≤1.0 Å) to improve model accuracy.
- Disorder : Apply occupancy refinement and geometric restraints (e.g., AFIX 66 in SHELXL) for disordered ethyl or methoxy groups. Validate with omit maps .
Q. What strategies optimize the compound’s stability in long-term storage?
- Methodological Answer : Conduct ICH-compliant stability studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
